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Compound of Interest

Compound Name:
3-bromo-N-propylimidazo[1,2-

b]pyridazin-6-amine

Cat. No.: B1374957 Get Quote

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal

chemistry, leading to the development of numerous bioactive molecules with diverse

therapeutic applications.[1][2][3] This guide provides a comparative analysis of the in vivo

efficacy of various imidazo[1,2-b]pyridazine derivatives, drawing upon key preclinical studies in

oncology, autoimmune diseases, and inflammatory conditions. We will delve into the

experimental data that underscores the potential of these compounds and the structure-activity

relationships that govern their performance.

Targeting the mTOR Pathway in Cancer
The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth,

proliferation, and survival, making it a prime target for cancer therapy. A series of novel

imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ATP-competitive

mTOR inhibitors.[4]

Lead Compounds and In Vivo Efficacy
Among the synthesized compounds, A17 and A18 demonstrated potent mTOR inhibitory

activity with IC50 values of 0.067 μM and 0.062 μM, respectively.[4] Notably, these compounds

exhibited significant anti-proliferative activity against various human cancer cell lines,

particularly non-small cell lung cancer A549 and H460 cells.[4]
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The in vivo anticancer effect of compound A17 was evaluated in an A549 xenograft model in

nude mice. The study revealed that A17 effectively suppressed tumor growth, highlighting its

potential as a therapeutic agent.[4] Mechanistically, both A17 and A18 were found to induce

G1-phase cell cycle arrest and inhibit the phosphorylation of downstream mTOR effectors such

as AKT and S6.[4]

Modulation of the JAK-STAT Pathway in
Autoimmune Diseases
The Janus kinase (JAK) family of nonreceptor tyrosine kinases, including Tyrosine kinase 2

(Tyk2), plays a pivotal role in cytokine signaling pathways that are central to the pathogenesis

of autoimmune and inflammatory diseases.[5] Researchers have focused on the pseudokinase

domain (JH2) of Tyk2 as a selective target to overcome the limitations of pan-JAK inhibitors.

Development of a Potent and Selective Tyk2 JH2
Inhibitor
A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine

analogs were developed as potent and selective Tyk2 JH2 inhibitors with improved metabolic

stability compared to earlier aniline-based derivatives.[5]

The lead compound, Compound 6, demonstrated high potency and selectivity for Tyk2 JH2.[5]

Further structure-activity relationship (SAR) studies at the C3 position led to the identification of

highly effective derivatives.[5]

In Vivo Pharmacodynamics and Efficacy
Compound 6 proved to be highly effective in a rat pharmacodynamics model, where it inhibited

IFNγ production. Furthermore, in a rat adjuvant arthritis model, a well-established model for

human rheumatoid arthritis, Compound 6 demonstrated full efficacy, underscoring its

therapeutic potential for autoimmune disorders.[5]

Targeting the NF-κB Pathway in Inflammatory
Diseases
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The IκB kinase (IKK) complex, particularly its IKKβ subunit, is a key regulator of the NF-κB

signaling pathway, which is centrally involved in the inflammatory response. Inhibition of IKKβ is

a promising strategy for the treatment of inflammatory diseases.

Optimization of IKKβ Inhibitors
Through high-throughput screening and subsequent optimization, a series of imidazo[1,2-

b]pyridazine derivatives were identified as potent IKKβ inhibitors.[6] The optimization focused

on the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold, leading to increased cell-free

IKKβ inhibitory activity and enhanced TNFα inhibitory activity in THP-1 cells.[6]

Further efforts were directed at improving the in vivo potency by enhancing cell permeability

and increasing affinity for IKKβ based on interaction models.[7] This led to the development of

compounds with improved physicochemical properties and pharmacokinetic profiles.[8]

In Vivo Efficacy in Arthritis Models
The optimized imidazo[1,2-b]pyridazine-based IKKβ inhibitors demonstrated significant in vivo

activity. These compounds showed inhibitory activity of TNFα production in mice.[7] A lead

compound from this series demonstrated efficacy in collagen-induced arthritis models in both

mice and rats, indicating its potential for treating rheumatoid arthritis and other inflammatory

conditions.[8]
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Experimental Methodologies
A549 Xenograft Model
A detailed protocol for assessing the in vivo anticancer efficacy of imidazo[1,2-b]pyridazine

derivatives targeting mTOR would typically involve the following steps:

Cell Culture: Human non-small cell lung cancer A549 cells are cultured in appropriate media.

Animal Model: Female nude mice (e.g., BALB/c nude) are used.

Tumor Implantation: A suspension of A549 cells is injected subcutaneously into the flank of

each mouse.

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then

randomly assigned to treatment and control groups.

Drug Administration: The test compound (e.g., A17) is administered to the treatment group,

typically via intraperitoneal injection or oral gavage, at a specified dose and schedule. The

control group receives the vehicle.
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Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using

calipers. Body weight is also monitored to assess toxicity.

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed,

and may be used for further analysis (e.g., western blotting for target modulation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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